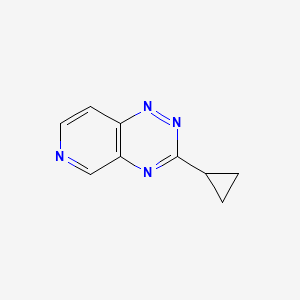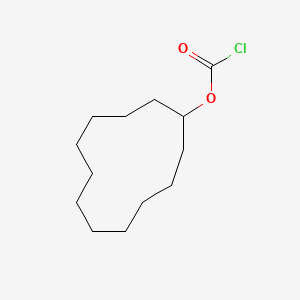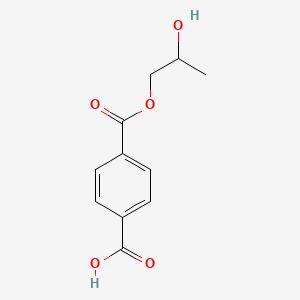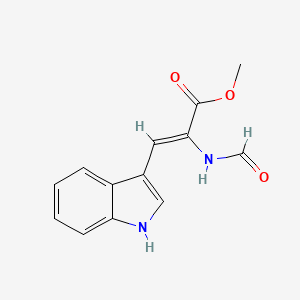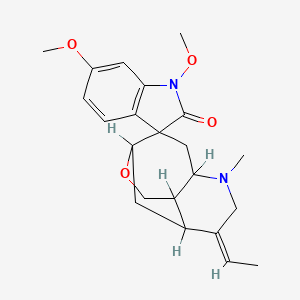
N-Methylhumantenirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylhumantenirine is a synthetic organic compound that belongs to the class of N-methylated amines It is characterized by the presence of a methyl group attached to the nitrogen atom of the humantenirine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhumantenirine typically involves the N-methylation of humantenirine. One common method is the direct reductive N-methylation of nitro compounds. This process uses inexpensive and readily available nitro compounds as raw materials, which are then subjected to hydrogenation and methylation in a one-pot synthesis . Methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide are commonly used in these reactions .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to enhance the efficiency of the methylation process. Catalysts such as CuAlOx have been reported to facilitate the selective synthesis of N-methylated amines with high yields . The process is typically carried out under mild conditions, making it economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylhumantenirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine counterparts.
Substitution: The methyl group attached to the nitrogen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, primary and secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Methylhumantenirine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to neurotransmission and enzyme inhibition.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-Methylhumantenirine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems by acting on receptors and enzymes involved in neurotransmission. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: An aniline derivative used as an intermediate in the production of dyes and agrochemicals.
N-Methylmethanimine: A reactive molecular substance used in organic synthesis.
N-Methyl-N-nitrosourea: An organic compound with applications in cancer research.
Uniqueness
N-Methylhumantenirine stands out due to its unique structure and specific applications in neurological research. Unlike other N-methylated amines, it has shown potential in modulating neurotransmitter systems, making it a valuable compound for studying neurological disorders and developing therapeutic agents.
Propriétés
Numéro CAS |
93914-74-0 |
|---|---|
Formule moléculaire |
C22H28N2O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(7Z)-7-ethylidene-1',6'-dimethoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C22H28N2O4/c1-5-13-11-23(2)19-10-22(20-9-15(13)16(19)12-28-20)17-7-6-14(26-3)8-18(17)24(27-4)21(22)25/h5-8,15-16,19-20H,9-12H2,1-4H3/b13-5+ |
Clé InChI |
ILXSNNTYRNLDCX-WLRTZDKTSA-N |
SMILES isomérique |
C/C=C/1\CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C |
SMILES canonique |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


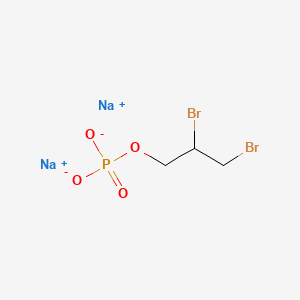
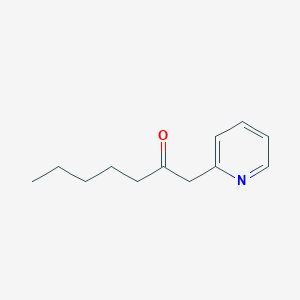

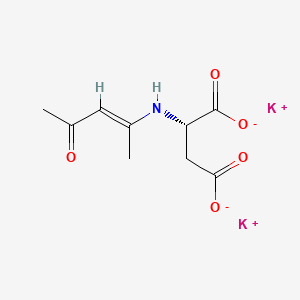
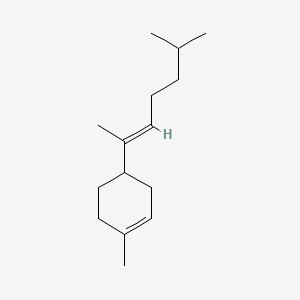

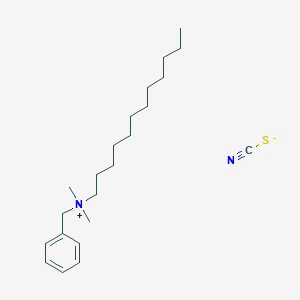
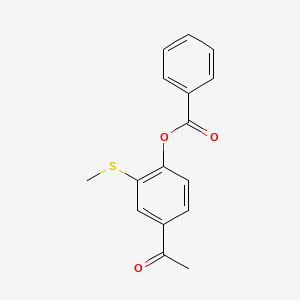
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)

